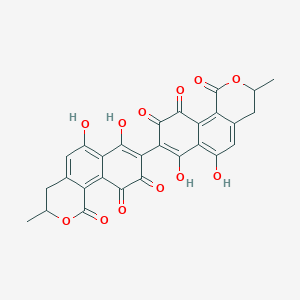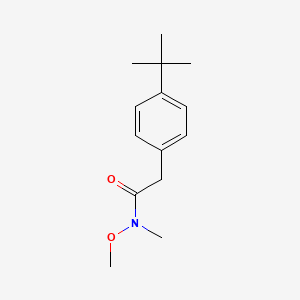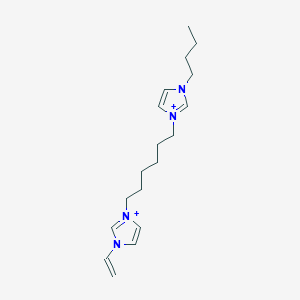
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with butyl halide to form 1-butylimidazole.
Hexylation: The final step involves the attachment of a hexyl chain to the imidazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium has several scientific research applications, including:
Chemistry: Used as a solvent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium involves its interaction with molecular targets and pathways. The compound can interact with various enzymes, receptors, and cellular structures, leading to its observed effects. The specific pathways involved depend on the application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-ethylimidazolium bromide
- 1-Butyl-3-propylimidazolium iodide
Comparison
Compared to these similar compounds, 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium may exhibit unique properties, such as enhanced solubility, thermal stability, and specific reactivity. These differences can make it more suitable for certain applications, such as in advanced materials or specialized chemical reactions.
Eigenschaften
Molekularformel |
C18H30N4+2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-butyl-3-[6-(3-ethenylimidazol-1-ium-1-yl)hexyl]imidazol-3-ium |
InChI |
InChI=1S/C18H30N4/c1-3-5-10-20-15-16-22(18-20)12-9-7-6-8-11-21-14-13-19(4-2)17-21/h4,13-18H,2-3,5-12H2,1H3/q+2 |
InChI-Schlüssel |
BTBJWVRCEOTPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C[N+](=C1)CCCCCC[N+]2=CN(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


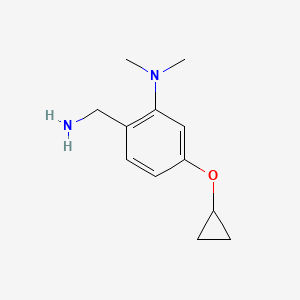

![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

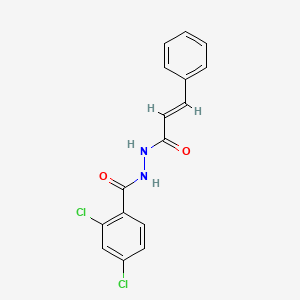
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
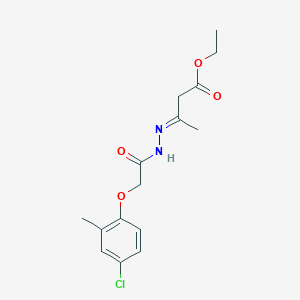
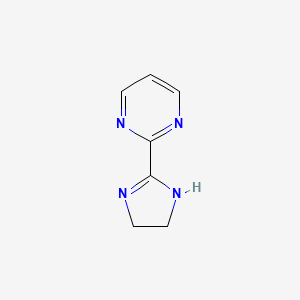

![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
